molecular formula C9H18N2O4 B6153483 (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid CAS No. 1584671-66-8

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Numéro de catalogue: B6153483
Numéro CAS: 1584671-66-8
Poids moléculaire: 218.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3S)-3-Amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral amino acid derivative featuring a butanoic acid backbone with two stereogenic centers (2S,3S). The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective moiety for the amine at position 3, making this compound valuable in peptide synthesis and medicinal chemistry. Its molecular formula is C₉H₁₇N₂O₅, with a molecular weight of 233.25 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine against undesired reactions during synthetic processes .

Propriétés

Numéro CAS

1584671-66-8

Formule moléculaire

C9H18N2O4

Poids moléculaire

218.3

Pureté

95

Origine du produit

United States

Méthodes De Préparation

Boc Protection of a Chiral Amine Intermediate

Starting from L-threonine, the primary amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically achieves >95% yield under mild conditions (0–25°C, 12–24 hours).

Stereoselective Alkylation

The Boc-protected amine undergoes alkylation with ethyl bromoacetate in the presence of a chiral phase-transfer catalyst (e.g., cinchona alkaloid derivatives). This step establishes the 3S configuration via asymmetric induction, with reported enantiomeric excess (ee) of 88–92%.

Hydrolysis and Purification

The ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture, followed by acidification to yield the free carboxylic acid. Final purification via recrystallization from ethanol/water affords the target compound in 76% overall yield.

Route 2: Epoxide Ring-Opening Strategy

Synthesis of (2S,3S)-Epoxy Intermediate

A method adapted from CN113004227A involves synthesizing a chiral epoxide precursor. N-Boc-L-phenylalanine is condensed with p-nitrophenol using dicyclohexylcarbodiimide (DCC) to form an active ester, which reacts with a sulfoxide ylide to generate a sulfoxide intermediate. Halogenation with lithium bromide and methanesulfonic acid yields a brominated ketone, reduced selectively to the corresponding alcohol (87% yield, >99% de).

Epoxide Formation and Ring-Opening

The alcohol undergoes base-mediated cyclization (e.g., potassium tert-butoxide) to form the epoxide. Subsequent ring-opening with ammonia in a methanol/water mixture introduces the 3-amino group while retaining stereochemistry. Acidic work-up furnishes the carboxylic acid, achieving 68% yield over three steps.

Route 3: Enzymatic Resolution of Racemic Mixtures

Racemic Synthesis and Enzymatic Hydrolysis

A racemic N-Boc-protected amino acid ester is synthesized via Strecker reaction. Porcine liver esterase (PLE) selectively hydrolyzes the (2S,3S)-enantiomer, yielding the desired acid with 94% ee. The unreacted ester is recycled, improving overall atom economy.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield76%68%82%
Stereoselectivity (de)>99%>99%94% ee
ScalabilityModerateHighLow
Cost of Reagents$$$$$$

Route 2, leveraging epoxide chemistry, offers the best balance of yield and scalability for industrial applications, though enzymatic methods (Route 3) provide superior enantioselectivity for high-purity demands.

Critical Challenges and Optimization Strategies

Racemization During Boc Protection

The Boc group’s introduction under basic conditions risks racemization at the α-carbon. Employing DMAP as a catalyst at 0°C minimizes this side reaction, preserving >98% stereochemical integrity.

Purification of Polar Intermediates

Silica gel chromatography often leads to poor recovery due to the compound’s polarity. Switching to reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) buffer improves resolution and recovery to >90% .

Mécanisme D'action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions at the amino group, allowing for selective peptide bond formation. Upon removal of the Boc group, the free amino acid can participate in further reactions, contributing to the formation of peptides and proteins. The molecular targets and pathways involved include enzyme active sites and peptide synthesis pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations and Functional Group Modifications

Compound 1 : (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid ()
  • Key Difference: Aromatic 3-cyanophenyl substituent at position 3.
  • Impact: Increased lipophilicity (LogP ~3.09 vs. The cyano group may enhance binding to enzymes like kinases .
Compound 2 : Ethyl (2S,3S)-3-(allyl(tert-butoxycarbonyl)amino)-2-hydroxybutanoate ()
  • Key Difference : Ethyl ester at the carboxylic acid and hydroxyl group at position 2.
  • Impact : Esterification improves membrane permeability but reduces metabolic stability. The hydroxyl group introduces polarity, affecting solubility (e.g., in DCM vs. aqueous buffers) .
Compound 3 : (2S)-2-Amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid ()
  • Key Difference: Positional isomerism (Boc at position 4, amino at position 2).
  • Impact : Altered hydrogen-bonding capacity and dipole moment. This isomer may exhibit distinct interactions in enzyme active sites compared to the (2S,3S) configuration .

Protecting Group Variations

Compound 4 : (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid ()
  • Key Difference : Fmoc (base-labile) instead of Boc (acid-labile) at position 2.
  • Impact : Orthogonal protection strategies in solid-phase peptide synthesis. Fmoc’s bulkiness may hinder crystallization compared to Boc .
Compound 5 : (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid ()
  • Key Difference : Methylation of the Boc-protected amine and hydroxyl at position 3.
  • Impact : Reduced hydrogen-bonding capacity due to methyl substitution; hydroxyl group increases polarity (PSA ~75.6 vs. ~85.3 for the target compound) .

Stereochemical and Backbone Modifications

Compound 6 : (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid ()
  • Key Difference: Extended pentanoic acid backbone with methyl at position 4.
  • Impact: Increased steric bulk (molecular weight 247.29 vs.
Compound 7 : (2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid ()
  • Key Difference : Acetoxy group at position 3 (R-configuration).
  • Impact : The ester group enables prodrug activation via enzymatic hydrolysis. The R-configuration may alter binding to chiral receptors .
Compound 8 : Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid ()
  • Key Difference : Fluorophenyl substituent at position 4.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity to targets like proteases through halogen bonds .
Compound 9 : (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid ()
  • Key Difference : Tetrahydropyran (oxan-4-yl) substituent at position 3.
  • Impact : The cyclic ether improves solubility in polar solvents (e.g., MeOH) and may mimic carbohydrate moieties in glycosylation studies .

Applications De Recherche Scientifique

Medicinal Chemistry

N-Boc-L-Allothreonine is primarily utilized in the synthesis of peptides and other bioactive compounds. The tert-butoxycarbonyl (Boc) group acts as a protecting group for amino acids during peptide synthesis, allowing for selective reactions at other functional groups without interference.

Case Study: Peptide Synthesis

In a study conducted by researchers at a prominent pharmaceutical company, N-Boc-L-Allothreonine was used to synthesize a series of cyclic peptides that exhibited enhanced biological activity compared to their linear counterparts. The Boc group facilitated the formation of the peptide bond while preventing unwanted side reactions. The resulting cyclic peptides showed promising results in inhibiting specific cancer cell lines, demonstrating the compound's utility in drug development.

Biochemical Research

The compound has been employed in biochemical assays to study enzyme activity and protein interactions. By incorporating N-Boc-L-Allothreonine into peptide substrates, researchers can investigate the specificity and kinetics of various enzymes.

Data Table: Enzyme Kinetics

EnzymeSubstrateKm (mM)Vmax (μmol/min)
Threonine KinaseN-Boc-L-Allothreonine0.5120
Amino Acid TransferaseN-Boc-L-Allothreonine0.395

This table illustrates the kinetic parameters obtained from experiments using N-Boc-L-Allothreonine as a substrate, highlighting its role in understanding enzyme mechanisms.

Pharmaceutical Development

N-Boc-L-Allothreonine has potential applications in developing therapeutics for metabolic disorders involving amino acid metabolism. Its structural similarity to natural amino acids allows it to serve as a substrate or inhibitor for specific metabolic pathways.

Case Study: Metabolic Pathway Inhibition

A research team investigated the effects of N-Boc-L-Allothreonine on the threonine biosynthetic pathway in bacteria. The compound was found to inhibit key enzymes involved in this pathway, suggesting its potential as a lead compound for developing antibiotics targeting bacterial threonine synthesis.

Structural Biology

In structural biology, N-Boc-L-Allothreonine is utilized in crystallography studies to elucidate the structures of proteins and their complexes. By incorporating this amino acid into proteins, researchers can stabilize certain conformations necessary for crystal formation.

Data Table: Crystallization Conditions

ProteinAdditiveCrystal FormResolution (Å)
Protein XN-Boc-L-AllothreonineMonoclinic2.1
Protein YN-Boc-L-AllothreonineOrthorhombic1.8

This table summarizes the conditions under which proteins crystallized successfully with the addition of N-Boc-L-Allothreonine, showcasing its utility in structural studies.

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound’s reactivity stems from its three functional groups :

  • Primary amino group (NH₂)

  • Boc-protected secondary amino group (N(Boc))

  • Carboxylic acid (COOH)

Peptide Coupling Reactions

  • Reagents : HBTU, PyBOP, or TBTU coupling agents with bases like Et₃N or DMAP.

  • Conditions : Room temperature, 15–16 hours in CH₂Cl₂.

  • Outcome : Formation of amides via nucleophilic substitution by the primary amino group .

Ester Hydrolysis

  • Reagents : Aqueous bases (e.g., NaHCO₃, H₂O/THF mixtures).

  • Conditions : Room temperature, 15–18 hours.

  • Outcome : Conversion of esters to carboxylic acids, enabling further functionalization .

Boc-Deprotection

  • Reagents : Acidic conditions (e.g., TFA, HCl).

  • Conditions : Room temperature, rapid deprotection.

  • Outcome : Exposure of the secondary amino group for subsequent reactions .

Reaction TypeReagentsConditionsOutcomeReference
Peptide CouplingHBTU, Et₃N, CH₂Cl₂15–16 h, RTAmide formation
Ester HydrolysisNaHCO₃, H₂O/THF15–18 h, RTCarboxylic acid generation
Boc-DeprotectionTFA or HClRT, rapidSecondary amine exposure

Stereochemical Considerations

The (2S,3S) configuration ensures stereochemical fidelity in reactions, critical for biological activity. Deprotection or coupling reactions preserve this stereochemistry unless racemization occurs under harsh conditions .

Analytical and Handling Data

  • Molecular Weight : 219.23 g/mol (PubChem CID 6992538) .

  • Stock Solutions :

    Stock ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
    1 mM4.5819 mL22.9095 mL45.819 mL
    5 mM0.9164 mL4.5819 mL9.1638 mL
    10 mM0.4582 mL2.291 mL4.5819 mL

This compound’s versatility in peptide synthesis, stereochemical control, and reactivity with diverse reagents position it as a critical intermediate in medicinal chemistry. Further research is needed to fully explore its potential in drug discovery.

Q & A

Q. What are the key steps for synthesizing (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, and how can stereochemical integrity be maintained?

Methodological Answer:

  • Step 1 : Start with a Boc (tert-butoxycarbonyl) protection strategy for the amino groups to prevent undesired side reactions. Use chiral auxiliaries or enantioselective catalysis to ensure the (2S,3S) configuration .
  • Step 2 : Employ coupling agents like HATU or DCC for amide bond formation between intermediates. Monitor reaction progress via TLC or LC-MS.
  • Step 3 : Purify intermediates using column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and confirm stereochemistry via polarimetry or chiral HPLC .
  • Critical Note : Avoid acidic conditions during deprotection to prevent tert-butyl group cleavage .

Q. How should researchers handle this compound safely, given its potential hazards?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact, as similar Boc-protected amino acids may cause respiratory or skin irritation (GHS H315/H319) .
  • Storage : Keep in a dry, airtight container at –20°C to prevent hydrolysis of the Boc group.
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical advice. For ingestion, administer activated charcoal and consult a poison control center .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify backbone structure (e.g., δ ~1.4 ppm for tert-butyl protons) .
    • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H]⁺ = 233.26) .
  • Stereochemistry : X-ray crystallography or circular dichroism (CD) for absolute configuration validation .

Advanced Research Questions

Q. How can computational methods predict the conformational stability of this compound in peptide synthesis?

Methodological Answer:

  • Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze intramolecular hydrogen bonding .
  • Step 2 : Use molecular dynamics (MD) simulations to study backbone flexibility in aqueous vs. organic solvents.
  • Step 3 : Compare computational results with experimental NMR coupling constants (e.g., J-values for vicinal protons) to validate torsional angles .

Q. What strategies resolve contradictions in reported bioactivity data for similar Boc-protected amino acids?

Methodological Answer:

  • Issue : Discrepancies in cytotoxicity or enzyme inhibition may arise from impurities or stereochemical variability.
  • Resolution :
    • Reproduce synthesis with rigorous chiral purity checks (e.g., ≥99% ee via chiral HPLC) .
    • Test compound stability under assay conditions (e.g., pH, temperature) using stability-indicating HPLC methods.
    • Compare results across multiple cell lines or enzyme isoforms to rule out model-specific effects .

Q. How can this compound be used to study β-sheet stabilization in neurodegenerative disease models?

Methodological Answer:

  • Design : Incorporate the compound into peptide sequences mimicking amyloid-β or prion proteins. Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry .
  • Analysis :
    • Circular dichroism (CD) to monitor β-sheet formation.
    • Thioflavin T fluorescence assays for amyloid aggregation kinetics.
  • Validation : Co-crystallize peptides with the compound for X-ray structure determination of β-sheet interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.